N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-cyclohexyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H28N4O3S and its molecular weight is 488.61. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Drug Metabolism
This compound is an irreversible inactivator of the myeloperoxidase enzyme, currently in clinical trials for potential treatment of cardiovascular diseases. Its pharmacokinetics and disposition have been studied across animals and humans to predict human pharmacokinetics and elimination mechanisms. The compound demonstrated moderate plasma protein binding, low to moderate plasma clearances, good oral bioavailability, and renal clearance as the principal clearance mechanism in humans, anticipated based on its physicochemical properties and supported by preclinical studies (Dong et al., 2016).
Antimicrobial Applications
The compound's structural framework has been utilized in the synthesis of new heterocycles incorporating the antipyrine moiety, showing potential antimicrobial activity. These synthesized compounds were evaluated for their antimicrobial agents, suggesting the compound's versatility in creating derivatives with beneficial biological activities (Bondock et al., 2008).
Anti-inflammatory and Analgesic Agents
Derivatives of the compound have been synthesized for their potential anti-inflammatory and analgesic properties. Novel heterocyclic compounds derived from this chemical structure demonstrated COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the compound's utility in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Research
Certain derivatives of the compound have been designed and synthesized with a focus on finding new anticancer agents. These efforts involve attaching different aryloxy groups to the pyrimidine ring in the compound's structure, leading to the identification of compounds with appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-34-21-14-12-20(13-15-21)31-26(33)25-24(22(16-28-25)18-8-4-2-5-9-18)30-27(31)35-17-23(32)29-19-10-6-3-7-11-19/h2,4-5,8-9,12-16,19,28H,3,6-7,10-11,17H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFROEAPKNTWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.